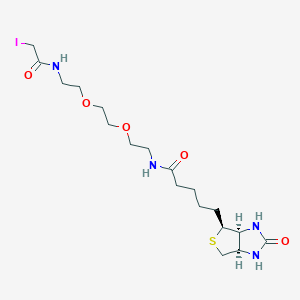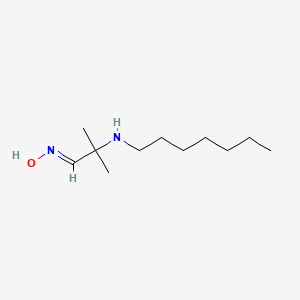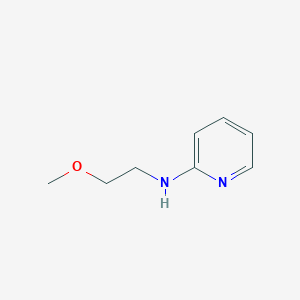
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid
Overview
Description
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid is a polyunsaturated fatty acid with the molecular formula C16H26O2. It is characterized by the presence of three double bonds in the 6th, 9th, and 12th positions, all in the Z-configuration. This compound is part of the omega-6 fatty acid family and is known for its biological significance and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid typically involves the use of chemical reactions that introduce the necessary double bonds in the correct positions. One common method is the Wittig reaction, which allows for the formation of carbon-carbon double bonds. The process involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, to introduce the double bonds. These reactions require specific conditions, including the use of palladium catalysts, base, and appropriate solvents.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The process includes steps like saponification, esterification, and distillation to isolate the desired fatty acid. Advanced techniques like supercritical fluid extraction and chromatography are also employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound make it susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Reduction: Hydrogenation can reduce the double bonds to form saturated fatty acids.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel (Ni) catalysts.
Substitution: Reagents like alcohols and amines in the presence of acid or base catalysts.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects. It is also explored for its role in the treatment of metabolic disorders.
Industry: Utilized in the production of bio-based lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The biological effects of (6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid are primarily mediated through its incorporation into cell membranes and its conversion into bioactive metabolites. It interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways. The compound can modulate the activity of cyclooxygenases and lipoxygenases, leading to the production of eicosanoids, which are important mediators of inflammation and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Gamma-Linolenic Acid (GLA): Another omega-6 fatty acid with three double bonds, but in different positions (6, 9, 12).
Alpha-Linolenic Acid (ALA): An omega-3 fatty acid with three double bonds in the 9, 12, and 15 positions.
Linoleic Acid: An omega-6 fatty acid with two double bonds in the 9 and 12 positions.
Uniqueness
(6Z,9Z,12Z)-6,9,12-Hexadecatrienoic acid is unique due to its specific double bond configuration and its role in the synthesis of specialized bioactive lipids. Its distinct structure allows it to participate in unique biochemical pathways and exert specific biological effects that are not observed with other similar fatty acids.
Properties
IUPAC Name |
(6Z,9Z,12Z)-hexadeca-6,9,12-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8,10-11H,2-3,6,9,12-15H2,1H3,(H,17,18)/b5-4-,8-7-,11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEXLJDCZSJDLW-YSTUJMKBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCC=CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C/C=C\C/C=C\CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29428-96-4 | |
| Record name | 6,9,12-Hexadecatrienoic acid, (6Z,9Z,12Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029428964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,9,12-HEXADECATRIENOIC ACID, (6Z,9Z,12Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D1N3668TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)


![2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B3121778.png)



![4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid](/img/structure/B3121795.png)




